

A Comparative Guide to Barasertib-HQPA: In Vitro and In Vivo Efficacy

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Compound of Interest

Compound Name: Barasertib-HQPA

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo experimental results of **Barasertib-HQPA** treatment. **Barasertib-HQPA**, the active metabolite of the prodrug Barasertib (AZD1152), is a highly potent and selective inhibitor of Aurora B kinase, a key regulator of mitosis.^{[1][2][3][4]} Its mechanism of action involves the disruption of chromosome alignment and segregation during cell division, leading to polyploidy and subsequent apoptosis in cancer cells.^{[1][2]} This guide synthesizes data from multiple preclinical studies to offer a comparative overview of its performance, including available data on alternative Aurora kinase inhibitors.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of **Barasertib-HQPA** across various cancer cell lines and xenograft models.

Table 1: In Vitro Efficacy of **Barasertib-HQPA** in Various Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)	Reference
HL-60	Acute Myeloid Leukemia	3-40	[5]
MOLM13	Acute Myeloid Leukemia	1	[5]
MV4-11	Acute Myeloid Leukemia	2.8	[5]
H82	Small Cell Lung Cancer	< 50	[3]
H446	Small Cell Lung Cancer	< 50	[3]
SW620	Colorectal Cancer	Not Specified	[4]
Colo205	Colorectal Cancer	Not Specified	[4]
HCT116	Colorectal Cancer	Not Specified	[4]
BT474	Breast Cancer	8	[6]
MDA-MB-468	Breast Cancer	14	[6]
MDA-MB-231	Breast Cancer	105	[6]
U87-MG	Glioblastoma	14-75	[7]

Table 2: In Vivo Efficacy of Barasertib in Xenograft Models

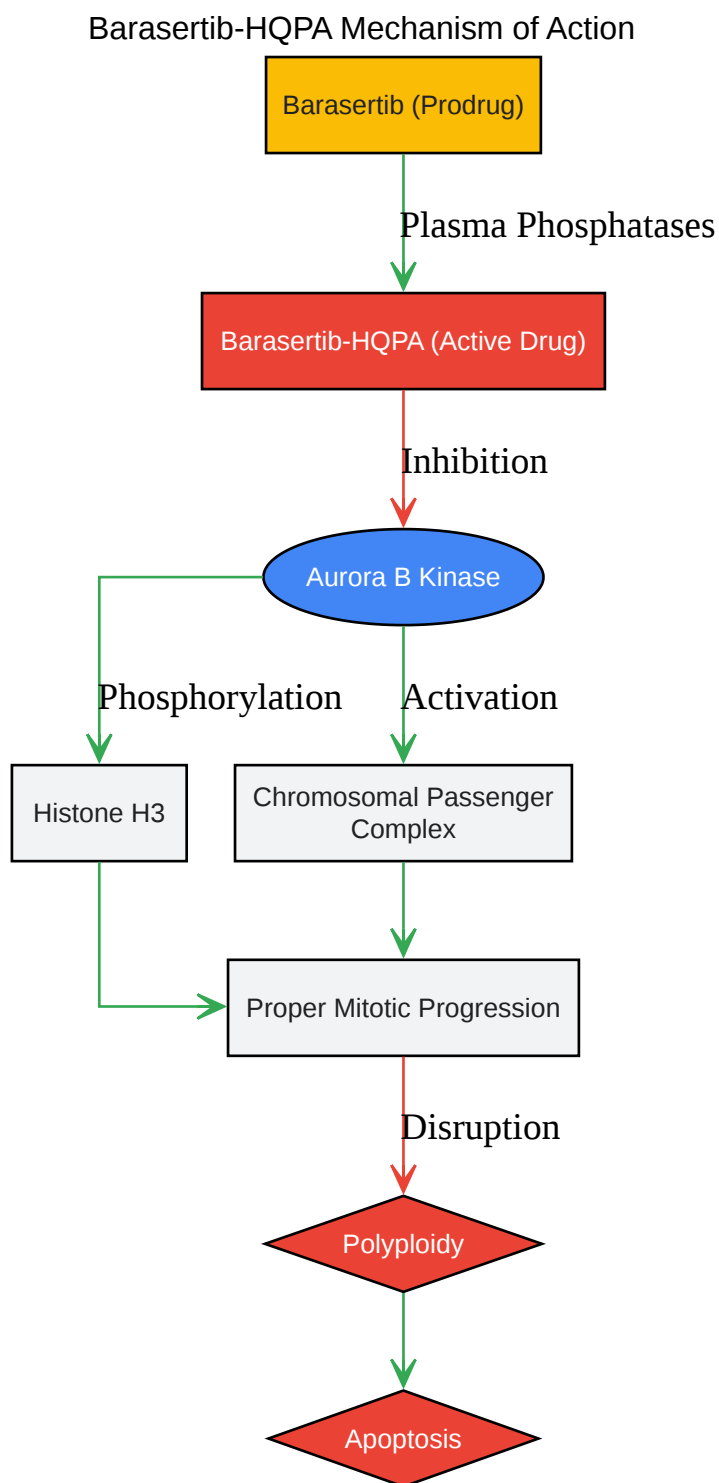
Xenograft Model	Cancer Type	Dosing Regimen	Tumor Growth Inhibition	Reference
MOLM13	Acute Myeloid Leukemia	5 or 25 mg/kg, i.p., 4 times a week or every other day	Significant suppression of tumor growth	[8]
SW620	Colorectal Cancer	150 mg/kg/day, 48-h s.c. infusion	79%	[4]
Colo205	Colorectal Cancer	150 mg/kg/day, 48-h s.c. infusion	81%	[4]
HCT116	Colorectal Cancer	150 mg/kg/day, 48-h s.c. infusion	60%	[4]
H841	Small Cell Lung Cancer	100 mg/kg	Tumor regression	[3]

Table 3: Comparison with Other Aurora Kinase Inhibitors

Compound	Target	IC50 (Aurora B)	Key In Vitro/In Vivo Findings	Reference
Barasertib-HQPA	Aurora B >> Aurora A	0.37 nM	Potent growth inhibition and apoptosis in various cancers. Efficacious in xenograft models.	[9] [10]
Alisertib (MLN8237)	Aurora A > Aurora B	~18 nM	Induces mitotic arrest and apoptosis. Modest efficacy in some clinical trials.	[11] [12]
VX-680 (MK-0457)	Pan-Aurora	18 nM	Inhibits proliferation of various cancer cells. Induces regression in colon and pancreatic xenografts.	[13] [14]

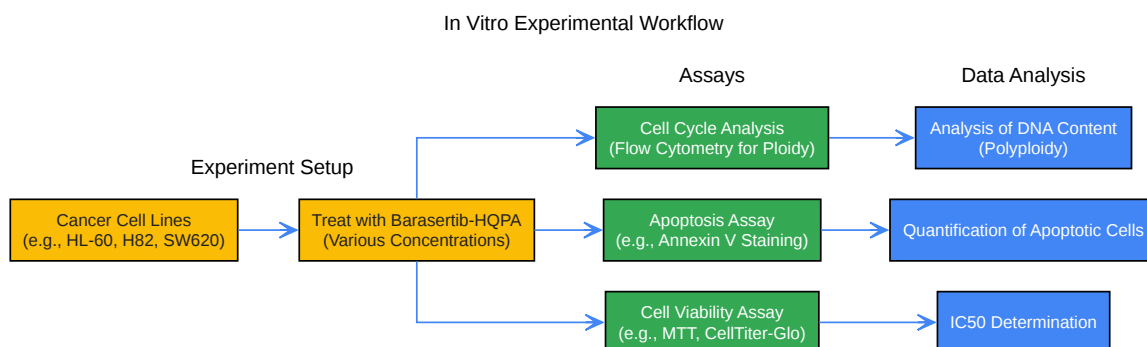
Signaling Pathway and Experimental Workflows

To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided.



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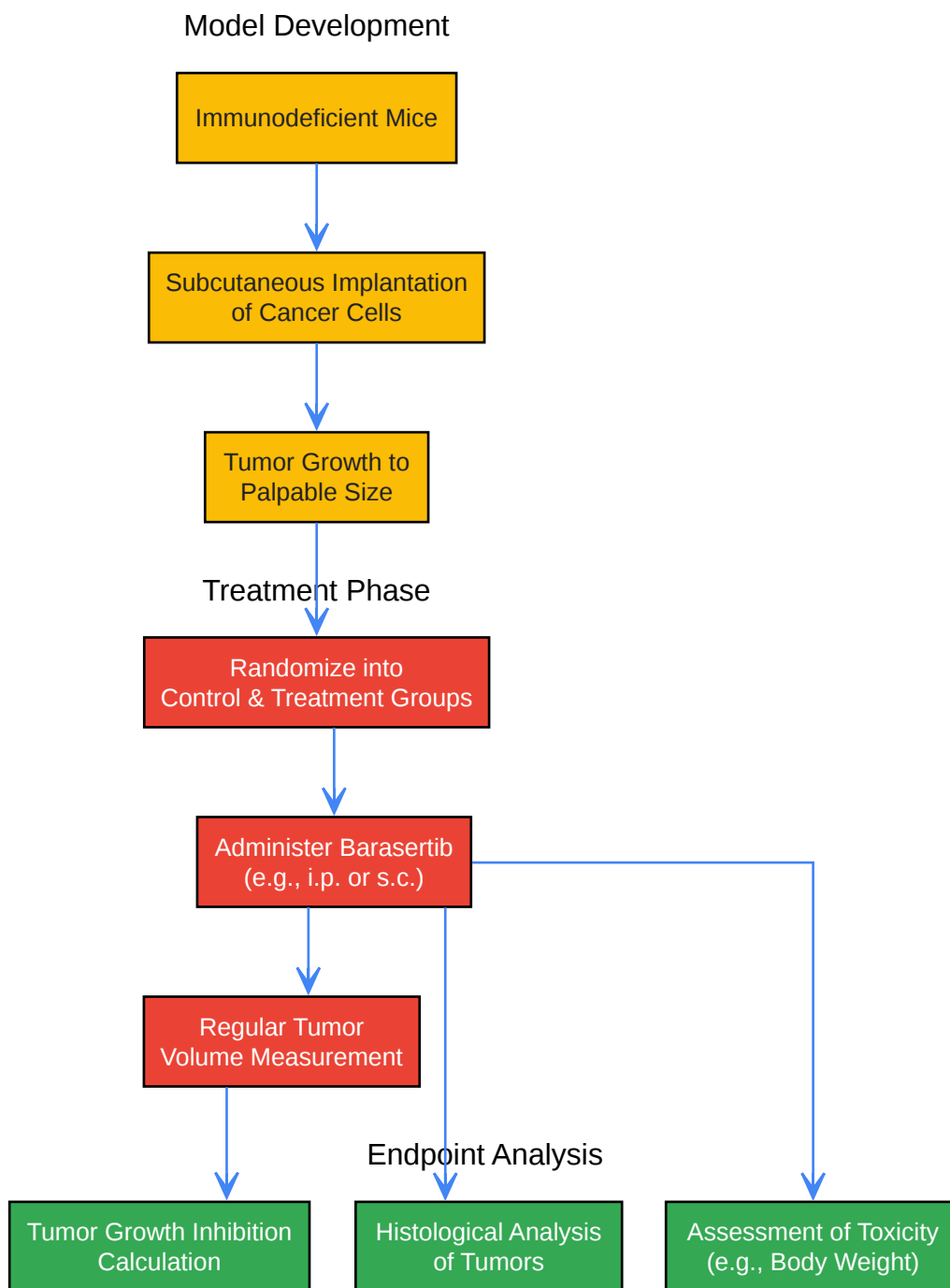
Caption: Mechanism of **Barasertib-HQPA** action.



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Caption: A typical workflow for in vitro studies.

In Vivo Xenograft Study Workflow

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